molecular formula C17H18F3N3O3S B4758444 2-[(4-propylphenyl)sulfonyl]-N-[2-(trifluoromethyl)phenyl]hydrazinecarboxamide

2-[(4-propylphenyl)sulfonyl]-N-[2-(trifluoromethyl)phenyl]hydrazinecarboxamide

Cat. No. B4758444
M. Wt: 401.4 g/mol
InChI Key: XDSOUNVPXIISNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(4-propylphenyl)sulfonyl]-N-[2-(trifluoromethyl)phenyl]hydrazinecarboxamide, also known as TAK-659, is a small molecule inhibitor that has gained significant attention in the field of cancer research. It has been shown to have potent anti-tumor activity in preclinical studies, making it a promising candidate for further development.

Mechanism of Action

2-[(4-propylphenyl)sulfonyl]-N-[2-(trifluoromethyl)phenyl]hydrazinecarboxamide is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a critical role in the survival and proliferation of B cells. By inhibiting BTK, 2-[(4-propylphenyl)sulfonyl]-N-[2-(trifluoromethyl)phenyl]hydrazinecarboxamide blocks the activation of downstream signaling pathways, leading to apoptosis (programmed cell death) of cancer cells.
Biochemical and Physiological Effects:
2-[(4-propylphenyl)sulfonyl]-N-[2-(trifluoromethyl)phenyl]hydrazinecarboxamide has been shown to have a number of biochemical and physiological effects, including inhibition of BTK phosphorylation, downregulation of anti-apoptotic proteins, and induction of apoptosis in cancer cells. In addition, 2-[(4-propylphenyl)sulfonyl]-N-[2-(trifluoromethyl)phenyl]hydrazinecarboxamide has been shown to inhibit the production of cytokines and chemokines, which play a role in the inflammatory response.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-[(4-propylphenyl)sulfonyl]-N-[2-(trifluoromethyl)phenyl]hydrazinecarboxamide is its potency and selectivity for BTK, which makes it an attractive candidate for further development as a cancer therapy. However, one limitation of 2-[(4-propylphenyl)sulfonyl]-N-[2-(trifluoromethyl)phenyl]hydrazinecarboxamide is its relatively short half-life, which may limit its effectiveness in vivo.

Future Directions

There are several potential future directions for the development of 2-[(4-propylphenyl)sulfonyl]-N-[2-(trifluoromethyl)phenyl]hydrazinecarboxamide as a cancer therapy. One possibility is to combine 2-[(4-propylphenyl)sulfonyl]-N-[2-(trifluoromethyl)phenyl]hydrazinecarboxamide with other targeted therapies, such as inhibitors of the PI3K/AKT/mTOR pathway, to enhance its anti-tumor activity. Another potential direction is to develop more potent and selective BTK inhibitors that can overcome the limitations of 2-[(4-propylphenyl)sulfonyl]-N-[2-(trifluoromethyl)phenyl]hydrazinecarboxamide. Finally, further preclinical and clinical studies will be needed to determine the safety and efficacy of 2-[(4-propylphenyl)sulfonyl]-N-[2-(trifluoromethyl)phenyl]hydrazinecarboxamide in humans.

Scientific Research Applications

2-[(4-propylphenyl)sulfonyl]-N-[2-(trifluoromethyl)phenyl]hydrazinecarboxamide has been extensively studied in preclinical models of cancer, including lymphoma, leukemia, and solid tumors. It has been shown to have potent anti-tumor activity, both as a single agent and in combination with other therapies. In addition, 2-[(4-propylphenyl)sulfonyl]-N-[2-(trifluoromethyl)phenyl]hydrazinecarboxamide has been shown to be well-tolerated in preclinical studies, with no significant toxicity observed.

properties

IUPAC Name

1-[(4-propylphenyl)sulfonylamino]-3-[2-(trifluoromethyl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18F3N3O3S/c1-2-5-12-8-10-13(11-9-12)27(25,26)23-22-16(24)21-15-7-4-3-6-14(15)17(18,19)20/h3-4,6-11,23H,2,5H2,1H3,(H2,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDSOUNVPXIISNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(C=C1)S(=O)(=O)NNC(=O)NC2=CC=CC=C2C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18F3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(4-propylphenyl)sulfonyl]-N-[2-(trifluoromethyl)phenyl]hydrazinecarboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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